(S)-2-(4-((Benzyloxy)carbonyl)piperazin-2-yl)acetic acid

Carbonic Anhydrase Inhibition Enzyme Assay Medicinal Chemistry

Researchers requiring a stereochemically pure piperazine-acetic acid scaffold often face supply inconsistencies. (S)-2-(4-((Benzyloxy)carbonyl)piperazin-2-yl)acetic acid (CAS 1932555-28-6) solves this as a defined chiral building block. • Stereochemical Probe: Documented Ki of 168 nM against hCA-II, enabling rational inhibitor design [Local Evidence]. • Orthogonal Protection: Cbz group permits sequential deprotection strategies (e.g., with Boc) in complex multi-step syntheses [Local Evidence]. • Scaffold Diversification: Direct precursor for 6-substituted piperazine-2-acetic acid esters, expanding beyond traditional N-substitution patterns [Local Evidence].

Molecular Formula C14H18N2O4
Molecular Weight 278.30 g/mol
Cat. No. B11786547
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-2-(4-((Benzyloxy)carbonyl)piperazin-2-yl)acetic acid
Molecular FormulaC14H18N2O4
Molecular Weight278.30 g/mol
Structural Identifiers
SMILESC1CN(CC(N1)CC(=O)O)C(=O)OCC2=CC=CC=C2
InChIInChI=1S/C14H18N2O4/c17-13(18)8-12-9-16(7-6-15-12)14(19)20-10-11-4-2-1-3-5-11/h1-5,12,15H,6-10H2,(H,17,18)/t12-/m0/s1
InChIKeyRKIUXAJLQDEOLX-LBPRGKRZSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Baseline Data: (S)-Cbz-Piperazine-Acetic Acid


(S)-2-(4-((Benzyloxy)carbonyl)piperazin-2-yl)acetic acid, CAS 1932555-28-6, is a chiral piperazine derivative with a Cbz protecting group and an acetic acid side chain, characterized by a molecular formula of C14H18N2O4 and a molecular weight of 278.30 g/mol . This compound is primarily utilized as a building block or intermediate in medicinal chemistry and organic synthesis, with documented affinity for carbonic anhydrase isoforms [1].

Why (S)-Cbz-Piperazine-Acetic Acid Cannot Be Substituted


The specific stereochemistry and protecting group of (S)-2-(4-((Benzyloxy)carbonyl)piperazin-2-yl)acetic acid are critical for its intended applications. Substituting with the (R)-enantiomer or the unprotected piperazine-2-acetic acid will result in a different biological or chemical profile, as enantiomers often exhibit distinct binding affinities and the Cbz group is essential for orthogonal protection strategies in complex molecule synthesis [1]. For instance, the (S)-enantiomer shows a Ki of 168 nM against human carbonic anhydrase 2, while data for the (R)-enantiomer in the same assay is not available, highlighting a potential stereospecific interaction [2].

Evidence for Scientific Selection: (S)-Cbz-Piperazine-Acetic Acid


Carbonic Anhydrase II Affinity

The (S)-enantiomer of 2-(4-((Benzyloxy)carbonyl)piperazin-2-yl)acetic acid demonstrates a binding affinity (Ki) of 168 nM for recombinant human carbonic anhydrase II, as measured by a stopped-flow CO2 hydration assay [1]. This value provides a baseline for its interaction with this enzyme, which is often a target for drug development. While a direct comparator for the (R)-enantiomer is not available in the same assay, the defined activity of the (S)-enantiomer allows for rational selection in projects targeting this enzyme, where stereochemistry is known to influence binding [2].

Carbonic Anhydrase Inhibition Enzyme Assay Medicinal Chemistry

Enantiomeric Purity

The compound is defined by its (S)-configuration at the piperazine 2-position. The commercial availability of the (S)-enantiomer with a specified minimum purity of 95% allows for reproducible stereochemical outcomes in downstream reactions. In contrast, the racemic mixture (CAS not specified) would contain equal amounts of the (R)- and (S)-enantiomers, leading to a 50% dilution of the desired stereoisomer and potentially confounding biological results. Methods for achieving high enantiomeric excess (e.e.) for similar Cbz-protected piperazine derivatives via chiral resolution are documented, enabling access to the pure enantiomer [1].

Chiral Synthesis Enantiomeric Excess Process Chemistry

Orthogonal Protecting Groups: Cbz vs. Boc

The Cbz (benzyloxycarbonyl) group on this compound is orthogonal to the Boc (tert-butoxycarbonyl) group commonly used on other piperazine-2-acetic acid derivatives. Cbz is cleaved by hydrogenolysis (H2, Pd/C), while Boc is removed under acidic conditions (e.g., TFA) [1]. This orthogonality allows for selective deprotection and sequential functionalization of the piperazine ring, a capability not present in compounds with a single protecting group or with two groups that are labile under the same conditions [2]. For example, 2-(4-(tert-butoxycarbonyl)piperazin-2-yl)acetic acid (Boc-protected) cannot be selectively deprotected in the presence of another Boc group, limiting its utility in complex sequences.

Protecting Group Chemistry Orthogonal Synthesis Peptide Chemistry

C-Substitution vs. N-Substitution

Piperazine-based building blocks are commonly functionalized at the nitrogen atoms. The synthesis of 6-substituted piperazine-2-acetic acid esters, as described by Chamakuri et al., demonstrates the value of carbon-substituted piperazine scaffolds for increasing chemical diversity [1]. The target compound, with its chiral center at the 2-position and a free carboxylic acid, serves as a key intermediate for generating such carbon-substituted derivatives. This contrasts with simple N-substituted piperazines, which lack this additional point of diversification. The Chamakuri study successfully generated a matrix of 24 monoprotected chiral 2,6-disubstituted piperazines in multigram quantities, showcasing the potential for library production from this core structure [2].

Medicinal Chemistry Library Synthesis Scaffold Diversity

Application Scenarios: (S)-Cbz-Piperazine-Acetic Acid


Carbonic Anhydrase Inhibitor SAR Studies

This compound can be used as a defined stereoisomeric probe in assays against carbonic anhydrase II. Its Ki of 168 nM provides a quantitative benchmark for evaluating the impact of structural modifications on enzyme binding, as documented in BindingDB [1]. This allows for the rational design of novel inhibitors by using the (S)-2-(4-((Benzyloxy)carbonyl)piperazin-2-yl)acetic acid scaffold as a starting point for optimization.

Synthesis of Chiral Piperazine Libraries

The compound serves as a precursor for synthesizing 6-substituted piperazine-2-acetic acid esters, as detailed by Chamakuri et al. (2018) [2]. The defined stereochemistry at the 2-position and the presence of the carboxylic acid handle enable the creation of diverse, stereochemically pure piperazine scaffolds for medicinal chemistry campaigns, moving beyond traditional N-substitution patterns.

Orthogonal Protection in Complex Synthesis

The Cbz protecting group is orthogonal to acid-labile groups like Boc, allowing for sequential deprotection strategies [3]. This compound is therefore valuable in multi-step syntheses of natural products or pharmaceuticals that contain multiple amine functionalities, such as piperazic acid-containing peptides [4]. Its use ensures chemoselective manipulation of the piperazine ring during a synthetic sequence.

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